2-(2-Methylbutan-2-yl)benzoic acid
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Overview
Description
“2-(2-Methylbutan-2-yl)benzoic acid” is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 192.26 . The IUPAC name for this compound is 2-tert-pentylbenzoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a carboxylic acid group and a 2-methylbutan-2-yl group . The exact structure can be found in various chemical databases .Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 84-86 degrees Celsius .Scientific Research Applications
1. Ultraviolet Light Absorption
A study conducted by Denghel, Leibold, and Göen (2019) revealed that 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328), which contains a structure similar to 2-(2-Methylbutan-2-yl)benzoic acid, is used as an ultraviolet light (UV) absorber. This compound is added to plastics and other polymeric substances to prevent degradation from light exposure. The research focused on the in vitro oxidative phase I metabolites of UV 328, using human liver microsomes and liquid chromatography-tandem mass spectrometry for analysis (Denghel, Leibold, & Göen, 2019).
2. Corrosion Inhibition
Rbaa et al. (2020) synthesized new benzimidazole derivatives based on 8-hydroxyquinoline, including 4-(1-((4-hydroxynaphthalen-1-yl)methyl)-5-methyl-1H-benzo[d]imidazol-2-yl)benzoic acid (QN1). These compounds demonstrated significant inhibitory efficiency in corrosion protection of steel in acidic conditions. The study included potentiodynamic polarization, impedance spectroscopy, and surface analysis techniques (Rbaa et al., 2020).
3. Chemical Synthesis and Modification
Various studies have focused on the synthesis and modification of compounds structurally related to this compound. For instance, Yu et al. (2014) discussed the facile synthesis of 2-methylenecyclobutanones, a class of potentially useful building blocks in synthesis, which could undergo Baeyer–Villiger oxidation to produce 4-methylenebutanolides (Yu et al., 2014). Additionally, Anelli, Montanari, and Quici (2003) presented a general synthetic method for the oxidation of primary alcohols to aldehydes, including compounds like (S)-(+)-2-Methylbutanal, providing a pathway for the synthesis of related benzoic acid derivatives (Anelli, Montanari, & Quici, 2003).
4. Antimicrobial Activities
Compounds like benzothiazole-imino-benzoic acid ligands and their metal complexes, which have structural similarities to this compound, have been studied for their antimicrobial properties. Mishra et al. (2019) synthesized these compounds and tested their effectiveness against various bacterial strains, demonstrating their potential as antimicrobial agents (Mishra et al., 2019).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can undergo various reactions such as Friedel-Crafts Alkylation . In these reactions, the electrophile is a carbocation that forms when 3-methyl-2-butanol reacts with sulfuric acid . The nucleophile is the aromatic ring of the benzoic acid derivative .
Molecular Mechanism
It is known that benzoic acid derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Metabolic Pathways
It is known that benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that 2-(2-Methylbutan-2-yl)benzoic acid may be involved in similar metabolic pathways.
Properties
IUPAC Name |
2-(2-methylbutan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-12(2,3)10-8-6-5-7-9(10)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUJPVTUKBTYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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